molecular formula C10H11N3O2 B13869742 Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester

Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester

Cat. No.: B13869742
M. Wt: 205.21 g/mol
InChI Key: XMYKLQMKMZUVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its potential as a versatile intermediate in synthetic chemistry and its biological activity profile .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)9-7(6-11)13-5-3-2-4-8(13)12-9/h2-5H,6,11H2,1H3

InChI Key

XMYKLQMKMZUVGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)CN

Origin of Product

United States

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